Isooctane

Description

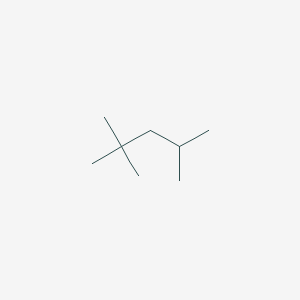

Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTMVDHEPJAVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18, Array | |

| Record name | ISOOCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024370 | |

| Record name | 2,2,4-Trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isooctane appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are heavier than air., Dry Powder, Liquid; Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ISOOCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentane, 2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

99.238 °C, 99 °C | |

| Record name | ISO-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

10 °F (NFPA, 2010), -12 °C, 4.5 °C (OPEN CUP), 4.5 °C o.c. | |

| Record name | ISOOCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISO-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

PRACTICALLY INSOL IN WATER; SOMEWHAT SOL IN ABS ALC; SOL IN BENZENE, TOLUENE, XYLENE, CHLOROFORM, ETHER, CARBON DISULFIDE, CARBON TETRACHLORIDE, DMF & OILS, EXCEPT CASTOR OIL., MISCIBLE WITH ACETONE, HEPTANE., Solubility in water: none | |

| Record name | ISO-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.69194 @ 20 °C/4 °C, Relative density (water = 1): 0.69 | |

| Record name | ISO-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.93 (AIR= 1), Relative vapor density (air = 1): 3.9 | |

| Record name | ISO-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

49.3 [mmHg], 40.6 MM HG @ 21 °C, Vapor pressure, kPa at 20 °C: 5.1 | |

| Record name | Isooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISO-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

MOBILE LIQUID, COLORLESS LIQUID | |

CAS No. |

540-84-1, 85404-20-2 | |

| Record name | ISOOCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2,4-Trimethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iso-Octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4-Trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-trimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAB8F5669O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISO-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-107.45 °C, -107 °C | |

| Record name | ISO-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2,4-TRIMETHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isooctane

Affiliation: Google Research

Abstract

Isooctane, systematically named 2,2,4-trimethylpentane, is a branched-chain alkane with the chemical formula C₈H₁₈.[1] It is a cornerstone compound in the petroleum industry, primarily serving as the standard 100-point reference for the octane rating of gasoline due to its excellent anti-knock properties.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. It includes tabulated physical, thermodynamic, and safety data, detailed experimental protocols for determining key properties, and a discussion of its chemical reactivity, combustion, and spectroscopic characteristics. This document is intended for researchers, chemical engineers, and professionals in the fuel and chemical industries who require detailed and accurate information on this important hydrocarbon.

Introduction

This compound, or 2,2,4-trimethylpentane, is an isomer of octane.[2] It is a colorless, volatile liquid with a characteristic gasoline-like odor.[3][4][5] Its high resistance to auto-ignition (knocking) under compression makes it a critical component in high-performance fuels, such as those used in aviation and racing.[1] Industrially, this compound is produced on a large scale by the alkylation of isobutene with isobutane.[6] Beyond its primary role as a reference fuel, it is also utilized as a non-polar solvent in chemical synthesis and analytical techniques like chromatography.[1][2]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These values have been compiled from various reputable chemical databases and safety data sheets.

| Property | Value | Source(s) |

| IUPAC Name | 2,2,4-Trimethylpentane | [1][7] |

| CAS Number | 540-84-1 | [1][7] |

| Molecular Formula | C₈H₁₈ | [1] |

| Molar Mass | 114.23 g/mol | [1][3][8][9] |

| Appearance | Clear, colorless liquid | [1][3] |

| Odor | Mild petroleum/gasoline-like | [1][3][4] |

| Density | 0.692 g/cm³ at 20°C | [1] |

| Boiling Point | 99.2 °C (210.6 °F) | [1][3][9] |

| Melting Point | -107.4 °C (-161.3 °F) | [1][3] |

| Vapor Pressure | 41 - 49.3 mmHg at 21-25°C | [1][3][4] |

| Vapor Density | 3.9 (Air = 1) | [3][4] |

| Refractive Index | 1.391 - 1.392 at 20°C | [1][3] |

| Viscosity | < 32 Saybolt Universal Seconds | [3] |

| Solvent | Solubility | Source(s) |

| Water | Insoluble (0.6 mg/L at 20°C) | [1][3][9] |

| Non-polar Solvents | Highly soluble (e.g., hexane, benzene, ether, chloroform) | [3][5][10] |

| Polar Organic Solvents | Somewhat soluble in absolute alcohol; miscible with acetone | [3] |

| Property | Value | Source(s) |

| Flash Point | -12 °C (10 °F) (Closed Cup) | [1][4] |

| Autoignition Temperature | 415 - 418 °C (779 - 784 °F) | [1][3][4] |

| Flammability Limits in Air | 1.0% - 4.6% by volume | [4] |

| Primary Hazards | Highly flammable liquid and vapor; Aspiration hazard; Skin irritant; May cause drowsiness or dizziness. | [11][12] |

Chemical Structure and Reactivity

As a branched-chain alkane, this compound is relatively stable and unreactive compared to its straight-chain isomer, n-heptane.[2][13] This stability is the basis for its high octane rating.

The most significant chemical reaction involving this compound is combustion. It is an exothermic process that releases a substantial amount of energy, making it an excellent fuel.[6] The complete combustion of this compound in the presence of excess oxygen produces carbon dioxide and water.[6]

Complete Combustion Reaction: 2 C₈H₁₈(l) + 25 O₂(g) → 16 CO₂(g) + 18 H₂O(g) + Energy

The branched structure of this compound reduces its reactivity at the low temperatures typical in the end-gases of spark-ignited engines, which is why it resists autoignition or "knocking".[13] The kinetics of this compound oxidation are complex and have been the subject of extensive modeling studies, particularly for developing accurate combustion models for gasoline surrogates.[14][15][16]

// Invisible nodes for alignment p1 [shape=point, width=0]; p2 [shape=point, width=0];

This compound -> p1 [style=invis]; oxygen -> p1 [style=invis]; p1 -> p2 [label="Combustion", arrowhead=vee]; p2 -> co2 [style=invis]; p2 -> water [style=invis]; p2 -> energy [style=invis]; } caption: "Complete combustion of this compound."

The thermochemical properties of this compound have been determined through both experimental and computational methods. The standard enthalpy of formation for the lowest energy conformer of this compound is approximately -54.40 ± 1.60 kcal/mol, as determined by computational chemistry.[17] These thermodynamic parameters are critical for detailed kinetic modeling of its combustion behavior.[14]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and quantification of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characteristic of a saturated alkane. It displays strong C-H stretching vibrations in the 2950-2850 cm⁻¹ region and C-H bending vibrations around 1470-1365 cm⁻¹. The absence of bands associated with functional groups like O-H, C=O, or C=C is a key identifying feature.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide detailed structural information. The ¹H NMR spectrum of this compound is complex due to its branched structure but shows distinct signals for the different types of methyl and methylene protons.

-

Mass Spectrometry (MS) : In electron ionization mass spectrometry (EI-MS), this compound undergoes fragmentation. The molecular ion peak (M+) at m/z = 114 is often weak or absent. The most prominent peak is typically the t-butyl cation fragment at m/z = 57. Other common fragments include those at m/z = 41, 43, and 71.

Experimental Protocols

The octane number of a fuel is a measure of its resistance to knocking. This compound is the primary reference fuel that defines the 100 point on the octane scale, while n-heptane defines the 0 point. The most common experimental methods are the Research Octane Number (RON) and Motor Octane Number (MON) tests.[19]

Protocol: ASTM D2699 - Research Octane Number (RON)

This method determines the knock characteristics of motor fuels under relatively mild, low-speed operating conditions.[20][21]

-

Apparatus : A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is used.[20][22]

-

Principle : The test fuel's knocking intensity is compared to that of Primary Reference Fuel (PRF) blends. PRFs are mixtures of this compound and n-heptane.[20]

-

Procedure :

-

The CFR engine is operated under standardized conditions (e.g., specific intake air temperature, engine speed).[22]

-

The sample fuel is introduced into the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed, measured by a detonation meter.

-

Various PRF blends (with known octane numbers) are then tested, bracketing the sample fuel's performance. The compression ratio is adjusted for each PRF to achieve the same standard knock intensity.

-

The Research Octane Number of the sample is the octane number of the PRF blend that gives the same knock intensity at the same compression ratio.[22]

-

Conclusion

This compound (2,2,4-trimethylpentane) is a compound of immense industrial importance, defined by its highly branched structure which imparts chemical stability and high anti-knock characteristics. Its well-characterized physical, chemical, and thermodynamic properties make it not only an ideal reference standard for the fuel industry but also a useful non-polar solvent. The standardized protocols for determining its key properties, such as the octane number, ensure consistent and reliable fuel quality assessment worldwide. Continued research into its complex combustion kinetics is vital for the development of next-generation engines and cleaner, more efficient fuels.

References

- 1. consolidated-chemical.com [consolidated-chemical.com]

- 2. This compound Gas | Metro Welding Supply Corp. [metrowelding.com]

- 3. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,4-Trimethylpentane | 540-84-1 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound reacts with oxygen A Endothermically B Exothermically class 11 chemistry CBSE [vedantu.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. This compound [fchartsoftware.com]

- 9. acs.org [acs.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. vitol.com [vitol.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. cbe.buffalo.edu [cbe.buffalo.edu]

- 14. iso-Octane, Version 2 | Combustion [combustion.llnl.gov]

- 15. Frontiers | Experimental Investigation of the Pressure Dependence of Iso-Octane Combustion [frontiersin.org]

- 16. osti.gov [osti.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Octane Number Determination Methods [sh-sinpar.com]

- 20. matestlabs.com [matestlabs.com]

- 21. ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel - Savant Labs [savantlab.com]

- 22. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Synthesis and Industrial Production of High-Purity Isooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctane, formally known as 2,2,4-trimethylpentane, is a branched-chain alkane of significant industrial importance. Its primary application lies in its role as a primary reference standard for the octane rating of gasoline, where it defines the 100-point of the scale.[1] Beyond its use in the fuel industry as a high-octane blending component for gasoline and a key ingredient in aviation gasoline (avgas), high-purity this compound serves as a solvent in various applications, including pharmaceutical synthesis and manufacturing, laboratory extractions, and as a solvent dielectric in ionization chambers for medical applications.[2][3][4] This guide provides a comprehensive overview of the principal synthesis routes for high-purity this compound, detailing the underlying chemistry, industrial processes, and experimental considerations.

Core Synthesis Methodologies

The industrial production of this compound is dominated by two primary strategies: the alkylation of isobutane with isobutene and the dimerization of isobutylene followed by hydrogenation.[1][5] A newer, more environmentally friendly approach utilizing hot water as a solvent has also been developed.[6]

1. Alkylation of Isobutane with Isobutene

This process directly synthesizes this compound by reacting isobutane with isobutene in the presence of a strong acid catalyst.[1][7] It is a widely used method in petroleum refineries to produce alkylate, a high-octane gasoline component.[7][8]

-

Catalysts: The most common catalysts are liquid acids, namely sulfuric acid (H₂SO₄) and hydrofluoric acid (HF).[7][8] The choice of catalyst dictates the specifics of the process unit, referred to as a Sulfuric Acid Alkylation Unit (SAAU) or a Hydrofluoric Acid Alkylation Unit (HFAU).[7]

-

Process Description: The reaction is carried out in the liquid phase under controlled temperature and pressure to maintain the reactants in a liquid state.[8] A high ratio of isobutane to olefin is maintained to favor the desired alkylation reaction and suppress side reactions.[8] Following the reaction, the mixture enters a settler where the acid catalyst is separated and recycled. The hydrocarbon phase then proceeds to a fractionation section for the separation of this compound from unreacted isobutane (which is also recycled), propane, and n-butane.[7][8]

2. Dimerization of Isobutylene followed by Hydrogenation

This two-step process first involves the dimerization of isobutylene to form isooctene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), which is subsequently hydrogenated to this compound.[1][9] This method is particularly suitable for retrofitting existing methyl tert-butyl ether (MTBE) or ethyl tert-butyl ether (ETBE) production facilities.[9]

-

Dimerization Catalysts: Acidic catalysts are employed for the dimerization step. These include acidic ion-exchange resins (e.g., Amberlyst), zeolites, metal oxides, and solid phosphoric acid catalysts.[9][10][11]

-

Hydrogenation Catalysts: The subsequent hydrogenation of isooctene to this compound is carried out using various metal catalysts, such as nickel, palladium, or platinum, often supported on materials like alumina or carbon.[4][12][13]

-

Process Description: The dimerization of isobutylene is typically conducted in liquid-phase reactors over a fixed bed of an acidic catalyst.[9] The resulting isooctene is then separated from unreacted C4 streams before being fed into a hydrogenation reactor where it reacts with hydrogen to produce this compound.[5][9] The final product is then stabilized to remove any light ends.[9]

3. Greener Synthesis via Hot Water

A more recent development involves a two-step process that utilizes circumneutral hot water as the solvent, eliminating the need for acid or base catalysts in the dimerization step.[6] The subsequent reduction of the intermediate to this compound is achieved using earth-abundant and inexpensive reagents and catalysts, avoiding the use of rare and costly metals like platinum or palladium.[6] This method presents a more environmentally friendly and economical alternative by producing no toxic waste and allowing for the recycling of the water solvent.[6]

Experimental Protocols

Below are generalized experimental protocols for the key synthesis routes. Specific parameters may vary depending on the catalyst and equipment used.

Alkylation of Isobutane with Isobutene (Illustrative Laboratory Scale)

-

Reactor Setup: A high-pressure stirred autoclave reactor is charged with isobutane and the acid catalyst (e.g., using an MWW molecular sieve catalyst).[14]

-

Reaction Conditions: The reactor is sealed, and the air is replaced with nitrogen. The pressure is adjusted to 0.2-3 MPa, and the temperature is maintained between 100-150°C.[14]

-

Reactant Addition: Isobutene is introduced into the reactor. A typical weight ratio of isobutane to isobutene is between 1.5:1 and 2:1.[14]

-

Reaction: The mixture is stirred for 1-5 hours to facilitate the alkylation reaction.[14]

-

Product Separation and Purification: After the reaction, the product mixture is separated from the catalyst. The resulting this compound is then purified, typically by distillation, to separate it from unreacted components and byproducts.[14]

Dimerization of Isobutylene and Subsequent Hydrogenation (Illustrative Laboratory Scale)

-

Dimerization Step:

-

Hydrogenation Step:

-

Catalyst: A catalyst system such as palladium loaded on an ion-exchange resin (e.g., Amberlyst CH-28) is used.[4]

-

Reaction Conditions: The isooctene feed is contacted with the catalyst in a stainless steel autoclave at a temperature in the range of 100-115°C and a pressure of 30-80 bars in the presence of hydrogen.[4]

-

Product Recovery: The resulting this compound is recovered from the reaction mixture. This process can achieve high yields of 80-100%.[4]

-

Purification of High-Purity this compound

Impurities in commercially produced this compound can include close-boiling oxygenated compounds.[15] A common purification method involves treating the impure this compound or diisobutylene feed at elevated temperatures (150-300°C) and pressures in the presence of a hydrogenation catalyst.[12][15] This process converts the oxygenated impurities into hydrocarbons and water, which are then more easily separated from the this compound by distillation.[12][15]

Quantitative Data Presentation

| Process | Catalyst | Temperature (°C) | Pressure | Key Reactants | Purity/Yield | Reference |

| Alkylation | Sulfuric Acid (H₂SO₄) or Hydrofluoric Acid (HF) | 16-38 (HFAU) | Sufficient to maintain liquid phase | Isobutane, Isobutene | High Octane Alkylate | [7][8] |

| Alkylation | MWW Molecular Sieve | 100-150 | 0.2-3 MPa | Isobutane, Isobutene | High conversion of isobutene and selectivity to this compound | [14] |

| Dimerization | Acidic Ion-Exchange Resin | - | - | Isobutylene | Isooctene product with <10% oligomers | [9] |

| Hydrogenation | Palladium on Ion-Exchange Resin | 100-115 | 30-80 bar | Diisobutylenes, Hydrogen | 80-100% yield of this compound | [4] |

| Hydrogenation | Nickel on Alumina (Ni/Al₂O₃) | 35-95 | 9.8-39 atm | Isooctenes, Hydrogen | High activity in hydrogenation | [13] |

| Two-Stage Oligomerization and Hydrogenation | T-99 Solid Phosphoric Acid (Oligomerization), XT 422-2 (Hydrogenation) | - | - | Butylenes, Hydrogen | RON > 100 | [11][16] |

Visualizations

References

- 1. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]

- 2. Info [royalpacificpetro.ca]

- 3. chempoint.com [chempoint.com]

- 4. WO2010046925A2 - Process and catalyst system for synthesis of this compound in high yields - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. skysonginnovations.com [skysonginnovations.com]

- 7. Alkylation unit - Wikipedia [en.wikipedia.org]

- 8. static.horiba.com [static.horiba.com]

- 9. neste.com [neste.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. CA2419909C - Process for the purification of this compound and/or diisobutylene - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. CN107056571A - The preparation method of this compound - Google Patents [patents.google.com]

- 15. CA2419909A1 - Process for the purification of this compound and/or diisobutylene - Google Patents [patents.google.com]

- 16. onepetro.org [onepetro.org]

An In-depth Technical Guide to the Natural Occurrence and Sources of Isooctane

Introduction

Isooctane, formally known as 2,2,4-trimethylpentane, is a branched-chain alkane with the chemical formula C₈H₁₈. It is a colorless, volatile, and flammable liquid with a petroleum-like odor[1]. As a structural isomer of octane, this compound is of significant commercial and scientific importance, primarily for its anti-knock properties. It serves as the 100-point standard on the octane rating scale, a critical measure of gasoline's performance and resistance to premature ignition (engine knocking)[2]. While widely produced synthetically for use as a fuel additive, this compound also occurs naturally. This guide provides a detailed overview of its natural occurrence, primary sources, quantitative data in commercial products, and the experimental protocols used for its identification and analysis.

Natural Occurrence and Sources

This compound is found in nature primarily as a constituent of fossil fuels. Its presence is a result of the geological processes that form these resources over millions of years.

The principal natural reservoirs of this compound are:

-

Crude Petroleum: this compound is a naturally occurring component of crude oil[3][4]. It is found alongside a complex mixture of other hydrocarbons. The concentration and isomeric distribution of octanes, including this compound, vary significantly depending on the geographic origin and specific geological formation of the crude oil deposit.

-

Natural Gas: Small amounts of this compound can also be found in natural gas deposits[3][4].

Although this compound is a naturally occurring compound within these geological sources, it is not typically extracted in its pure form directly. Instead, it is separated from crude oil through fractional distillation as part of the oil refining process[3].

Due to the high demand for high-octane gasoline, the vast majority of commercially available this compound is produced through large-scale synthetic processes within the petroleum industry[2]. These methods are designed to convert lower-value hydrocarbons into high-value fuel components like this compound.

The two primary industrial methods for this compound synthesis are:

-

Alkylation: This process involves the reaction of isobutene with isobutane in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. The alkylation unit is a standard component of modern oil refineries, designed to produce high-octane alkylate, which is a mixture rich in this compound[2].

-

Dimerization and Hydrogenation: In this two-step process, isobutylene is first dimerized using a catalyst (e.g., Amberlyst) to form a mixture of iso-octenes. This intermediate mixture is then hydrogenated to saturate the double bonds, yielding 2,2,4-trimethylpentane[2].

Quantitative Data

While this compound is a known constituent of crude oil, specific concentration data is not widely reported due to the vast compositional differences between petroleum sources. However, quantitative data is available for refined petroleum products, where this compound is a key component.

| Product | This compound (2,2,4-Trimethylpentane) Concentration | Source |

| Unleaded Gasoline (Regular Grade) - Headspace | 2.7 wt % | [4] |

| Unleaded Gasoline (Mid-Grade) - Headspace | 2.8 wt % | [4] |

| Unleaded Gasoline (Premium Grade) - Headspace | 3.3 wt % | [4] |

| California Phase II Reformulated Gasoline | 34.6 g/kg | [4] |

| Crude Synthetic this compound Sample | ~72% | [5] |

Experimental Protocols: Determination by Gas Chromatography

The standard method for the analysis of this compound, particularly for determining its purity and identifying impurities, is capillary gas chromatography (GC). The ASTM D2268 standard specifically outlines this procedure for high-purity n-heptane and this compound[6][7][8].

Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A sample containing this compound is vaporized and carried by an inert gas through a capillary column. Components separate based on their boiling points and interactions with the stationary phase, and a detector measures the quantity of each component as it elutes.

-

Gas Chromatograph (GC): Equipped with a split-stream inlet, a capillary column, and a Flame Ionization Detector (FID)[8][9][10].

-

Capillary Column: A column such as DB-624 (6% cyanopropylphenyl-94% dimethyl polysiloxane) is suitable for separating hydrocarbons[9].

-

Reagents: High-purity this compound (≥99.5%) for use as a reference standard[6][7].

-

Sample Introduction: Microsyringe for manual injection or an autosampler.

-

Instrument Setup:

-

Injector Temperature: 250 °C[9].

-

Detector (FID) Temperature: 280 °C[9].

-

Carrier Gas Flow: Set to an appropriate and constant flow rate.

-

Oven Temperature Program: An initial temperature of 40 °C held for 8 minutes, followed by a ramp of 15 °C/minute up to 220 °C, which is then held for 6 minutes. This program allows for the separation of volatile impurities from the this compound peak[9].

-

-

Sample Preparation and Injection:

-

The sample is directly injected into the gas chromatograph without derivatization.

-

A small injection volume (e.g., 1 µL) is used[9].

-

-

Data Acquisition and Analysis:

-

A chromatogram is recorded, showing peaks corresponding to each separated compound.

-

The retention time of the this compound peak is compared to that of a known standard for qualitative identification.

-

The area of the this compound peak is integrated and compared to the total area of all peaks to determine its purity (quantitative analysis)[9]. The external standard method is used for calculating the content of this compound in the sample[9].

-

Visualization of this compound Sources

The following diagram illustrates the primary pathways leading to the availability of this compound, from both natural origins and industrial synthesis.

Caption: Logical flow from natural and synthetic sources to this compound.

References

- 1. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,2,4-Trimethylpentane | 540-84-1 [chemicalbook.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. CN105806968A - Gas chromatography method for simultaneously detecting n-heptane, this compound, ethyl acetate and isopropanol and use thereof - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Isooctane for Researchers and Scientists

Introduction

Isooctane, systematically named 2,2,4-trimethylpentane, is a branched-chain alkane that serves as a crucial compound in various scientific and industrial applications. It is an isomer of octane, with the chemical formula C8H18.[1] Renowned for being the standard 100-point on the octane rating scale, its utility extends far beyond the fuel industry.[2] This guide provides a comprehensive overview of this compound, its chemical and physical properties, synthesis, and diverse applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Core Chemical Identifiers and Properties

This compound is a clear, colorless, and flammable liquid with a petroleum-like odor.[3][4] It is a non-polar solvent, making it practically insoluble in water but soluble in many organic solvents.[5][3][4]

| Identifier/Property | Value |

| CAS Number | 540-84-1[3][6][7][8][9] |

| Molecular Formula | C8H18[1][3][6][7][8] |

| Synonyms | 2,2,4-Trimethylpentane, iso-Octane[1][10][3][7] |

| Molecular Weight | 114.23 g/mol [3][4][6][7][8] |

| Boiling Point | 99.2°C to 99.3°C[3][4][9] |

| Melting Point | -107.45°C[3][4] |

| Density | 0.692 g/mL at 25°C |

| Flash Point | -12°C (10°F)[3][9] |

| Refractive Index | 1.391 at 20°C[3] |

| Vapor Density | 3.9 (air = 1)[4] |

| Autoignition Temperature | 418°C (784°F)[4] |

Synthesis of this compound

This compound is produced on a massive scale within the petroleum industry.[10] The primary methods of synthesis involve the dimerization of isobutylene followed by hydrogenation, or the alkylation of isobutene with isobutane.[10][2]

Conventional Synthesis Methods:

-

Alkylation: This process involves the reaction of isobutane with isobutene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid.[11]

-

Dimerization and Hydrogenation: Isobutylene is first dimerized to form a mixture of iso-octenes using a catalyst like Amberlyst.[10] The resulting iso-octenes are then hydrogenated to produce 2,2,4-trimethylpentane.[10]

Recent research has focused on developing greener and more economical synthesis routes. One such method utilizes circumneutral hot water as a solvent, avoiding the need for acid or base catalysts for the dimerization of isobutene. The subsequent reduction to this compound employs earth-abundant reagents, offering a more sustainable alternative to processes that use expensive and rare metal catalysts like platinum or palladium.[11]

Applications in Research and Drug Development

While widely known for its role in the fuel industry, this compound's high purity and specific chemical properties make it a valuable tool for researchers and scientists in various fields, including pharmaceuticals.[1][5][12]

-

Solvent for Chemical Synthesis and Purification: As a non-polar solvent, this compound is used in the synthesis of specialty chemicals and pharmaceuticals.[1][5] In the pharmaceutical industry, it is employed for the extraction, purification, and recrystallization of active pharmaceutical ingredients (APIs).[5][12] Its inert nature is particularly advantageous in these processes.[5]

-

Analytical Chemistry: this compound is a common solvent in analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][12] Its high purity and predictable behavior ensure reliable separation and analysis of chemical compounds.[1][12]

-

Standard Reference Material: Due to its stable chemical structure and well-defined properties, this compound serves as a standard reference material for calibrating laboratory instruments and validating experimental methods, particularly in gas chromatography and spectrometry.[1]

-

Combustion Research: In laboratory settings, this compound is used as a model compound in experiments related to combustion, chemical reactions, and fluid dynamics.[1][13] Its well-understood kinetics make it an ideal surrogate fuel for investigating combustion strategies in engines.[14][15]

Experimental Protocols

Detailed experimental protocols are highly specific to the application. Below are generalized methodologies for key experiments involving this compound, based on available literature.

1. This compound in Gas Chromatography (GC) Analysis

This compound is frequently used as a solvent for preparing samples for GC analysis due to its high volatility and purity.

-

Objective: To analyze a non-polar sample using this compound as a solvent.

-

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the analyte in a known volume of high-purity (HPLC or GC grade) this compound to create a stock solution. Prepare a series of dilutions from the stock solution to create calibration standards.

-

Instrument Setup:

-

Injector: Set to a temperature significantly above this compound's boiling point (e.g., 250°C) to ensure rapid vaporization.

-

Column: Select a non-polar or weakly polar capillary column suitable for the analyte.

-

Oven Program: Begin at a low temperature (e.g., 40-50°C) to allow for solvent focusing, then ramp up to a temperature that allows for the elution and separation of the analytes of interest.

-

Detector: Use a suitable detector, such as a Flame Ionization Detector (FID), which is sensitive to hydrocarbons.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample and standards into the gas chromatograph.

-

Data Processing: Identify and quantify the analyte by comparing its retention time and peak area to those of the calibration standards.

-

2. Combustion Kinetics of this compound in a Flow Reactor

Flow reactors are used to study the oxidation of fuels like this compound under controlled conditions.

-

Objective: To investigate the formation of intermediate species during this compound oxidation at various temperatures and pressures.

-

Methodology:

-

Reactor Setup: A flow reactor, often coated with SiO2 to prevent reactions with the reactor walls, is heated uniformly to a target temperature (e.g., in the range of 473 K to 973 K).[14]

-

Mixture Preparation: A stoichiometric mixture of this compound, oxygen, and a diluent gas like nitrogen is prepared.[15] Liquid this compound is vaporized and mixed with the other gases before entering the reactor.

-

Experimental Run: The gas mixture is passed through the heated reactor at a constant flow rate and pressure (e.g., 1 to 20 bar).[14][15] The residence time in the reactor is controlled by the flow rate.

-

Product Analysis: At the reactor outlet, gas samples are collected and analyzed using techniques such as gas chromatography (GC) to identify and quantify the mole fractions of reactants, stable intermediates, and final products.[14]

-

Data Interpretation: The experimental results are compared with simulations from detailed chemical kinetic mechanisms to validate and refine the models of this compound combustion.[14][15][16]

-

References

- 1. This compound Gas | Metro Welding Supply Corp. [metrowelding.com]

- 2. acs.org [acs.org]

- 3. This compound [drugfuture.com]

- 4. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. haltermann-carless.com [haltermann-carless.com]

- 6. This compound | Fisher Scientific [fishersci.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Buy Online CAS Number 540-84-1 - null this compound | LGC Standards [lgcstandards.com]

- 9. This compound, 1 l, glass, CAS No. 540-84-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 10. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]

- 11. skysonginnovations.com [skysonginnovations.com]

- 12. nbinno.com [nbinno.com]

- 13. marketresearch.com [marketresearch.com]

- 14. duepublico2.uni-due.de [duepublico2.uni-due.de]

- 15. Frontiers | Experimental Investigation of the Pressure Dependence of Iso-Octane Combustion [frontiersin.org]

- 16. iso-Octane, Version 2 | Combustion [combustion.llnl.gov]

Physical properties of isooctane: boiling point, density, viscosity.

An In-depth Technical Guide to the Physical Properties of Isooctane (2,2,4-Trimethylpentane)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (2,2,4-trimethylpentane), a compound of significant interest in various scientific and industrial fields, including its use as a standard reference fuel and a non-polar solvent.[1][2][3] This document details its boiling point, density, and viscosity, presenting quantitative data in a structured format and outlining the experimental methodologies used for their determination.

Quantitative Physical Properties of this compound

The physical properties of this compound are well-characterized. The following table summarizes key quantitative data for its boiling point, density, and viscosity under specified conditions.

| Physical Property | Value | Conditions (Temperature, Pressure) |

| Boiling Point | ~99.2 °C - 99.3 °C | Standard Atmospheric Pressure |

| Density | 0.6919 g/mL | 20°C[4] |

| 0.6878 g/mL | 25°C[4] | |

| 691.853 kg/m ³ | 20°C and 0.1 MPa[5] | |

| Viscosity | 0.50 cP | 20°C[4][6] |

| 0.503 cSt (kinematic) | 20°C[7][8][9] |

Experimental Protocols for Property Determination

Accurate measurement of physical properties is critical for the reliable application of this compound in research and industry. The following sections detail the methodologies employed to determine its boiling point, density, and viscosity.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10] For high-purity substances like this compound, this is typically a sharp, constant temperature during phase transition.[10] A common and precise method is distillation.[11]

Methodology: Distillation with Precision Temperature Measurement [12]

-

Apparatus: The setup consists of a distillation flask containing the this compound sample, a jacketed distillation column to ensure thermal equilibrium, a condenser to liquefy the vapor, and a collection vessel.[12][13] For high-precision work, a 25-ohm platinum resistance thermometer is inserted into the column to measure the temperature of the vapor phase.[12] A high-precision barometer, such as a Fuess Standard, is used to accurately measure the atmospheric pressure, which can be corrected to 760 mm Hg.[12]

-

Procedure:

-

The this compound sample is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly in the vapor path, just below the side arm leading to the condenser.[14]

-

The sample is heated gently. The jacket of the column is also heated to a temperature that allows for only slight condensation within the column, ensuring an adiabatic state.[12]

-

As the this compound boils, its vapor travels up the column and surrounds the thermometer bulb before entering the condenser.[14]

-

The temperature is recorded when it stabilizes, which indicates that the vapor, liquid, and thermometer have reached thermal equilibrium. This stable temperature is the boiling point at the measured atmospheric pressure.[11][12]

-

-

Data Analysis: The observed boiling point is corrected to standard pressure (760 mmHg or 101.325 kPa) using established correction factors if the experimental pressure deviates.[12] The reproducibility of this method can be better than 0.002°C.[12]

Determination of Density

Density is the mass of a substance per unit volume.[6] It is highly dependent on temperature and, to a lesser extent, pressure.[5]

Methodology I: Pycnometry [15]

-

Apparatus: A glass pycnometer, which is a flask with a precisely known volume, is used. An analytical balance is required for accurate mass measurements.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a known, constant value (e.g., 20°C) in a temperature-controlled bath.

-

The pycnometer is carefully filled to its calibration mark, and any excess liquid is removed.

-

The filled pycnometer is weighed again to determine the mass of the this compound.

-

-

Data Analysis: The density (ρ) is calculated by dividing the mass of the this compound (m) by the known volume of the pycnometer (V): ρ = m/V. The uncertainty for this method is typically around ±0.05 kg·m⁻³.[15]

Methodology II: Vibrating-Wire or Two-Sinker Magnetic-Suspension Densimeter [5][15]

-

Apparatus: These are highly accurate, absolute methods for density measurement over a range of temperatures and pressures.[5] A two-sinker magnetic-suspension densimeter, for instance, involves two sinkers of different materials (e.g., tantalum and titanium) but similar mass.[5]

-

Procedure:

-

The sinkers are suspended in the this compound sample within a pressure- and temperature-controlled cell.

-

A magnetic field is used to lift each sinker in turn, and the magnetic force required is measured.

-

The difference in the forces required to lift the two sinkers is related to the buoyant force exerted by the fluid, from which the fluid's density can be precisely calculated.

-

-

Data Analysis: This technique allows for the certification of standard reference materials and can provide density measurements over wide temperature (e.g., -50°C to 160°C) and pressure (e.g., 0.1 MPa to 30 MPa) ranges.[5]

Determination of Viscosity

Viscosity is a measure of a fluid's internal resistance to flow.[16][17]

Methodology I: Vibrating-Wire Viscometry [15][18]

-

Apparatus: This instrument measures both density and viscosity simultaneously. It consists of a thin wire (often tungsten) that is made to oscillate in the fluid sample.[15]

-

Procedure:

-

The this compound sample is placed in the measurement cell containing the vibrating wire.

-

The wire is forced to oscillate at a resonant frequency by an applied electromagnetic field.

-

The instrument measures the damping of the oscillation and the shift in the resonant frequency, which are both dependent on the density and viscosity of the surrounding fluid.

-

-

Data Analysis: By solving the equations of motion for the wire, both the density and viscosity of the this compound can be determined. This method is particularly useful for measurements at low temperatures and high pressures.[15] The estimated uncertainty for viscosity measurement with this method is typically around ±2.5%.[15]

Methodology II: Rolling-Ball Viscometer [18]

-

Apparatus: This method involves a precisely machined tube and a ball. The tube is filled with the this compound sample and placed at a specific angle.

-

Procedure:

-

The time it takes for the ball to travel a known distance down the inclined tube is measured.

-

The movement of the ball is resisted by the viscous drag of the fluid.

-

-

Data Analysis: The viscosity is calculated based on the ball's terminal velocity, the densities of the ball and the fluid, the tube's geometry, and the angle of inclination. This method is suitable for measurements under extreme conditions, such as high temperatures (up to 523 K) and pressures (up to 242 MPa).[18]

Logical Relationships of this compound's Physical Properties

The physical properties of a pure compound like this compound are interconnected and influenced by external conditions. The following diagram illustrates these relationships.

Caption: Interrelation of this compound's physical properties with external factors and measurement methods.

References

- 1. consolidated-chemical.com [consolidated-chemical.com]

- 2. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]

- 3. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Iso [macro.lsu.edu]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. This compound [stenutz.eu]

- 7. cpchem.com [cpchem.com]

- 8. cpchem.com [cpchem.com]

- 9. This compound (MARUKASOL 8) | Business segment & products | Maruzen Petrochemical Co., Ltd. [chemiway.co.jp]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. vernier.com [vernier.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Viscosity [macro.lsu.edu]

- 17. gazi.edu.tr [gazi.edu.tr]

- 18. researchgate.net [researchgate.net]

Spectroscopic data of isooctane (NMR, IR, Mass Spec).

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for isooctane (2,2,4-trimethylpentane), a significant branched-chain alkane utilized as a standard in the octane rating scale and as a solvent in various scientific applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for obtaining this spectroscopic information are also presented, alongside a logical workflow diagram to guide the analytical process.

Introduction

This compound, systematically named 2,2,4-trimethylpentane, is a hydrocarbon with the chemical formula C₈H₁₈. Its highly branched structure imparts properties that make it a crucial reference compound in the fuel industry and a versatile solvent in chemical research. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quantification, and the interpretation of experimental results where it is used as a solvent or a reference standard. This guide summarizes the key spectroscopic data and provides standardized protocols for its analysis.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for its characterization.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the chemically non-equivalent protons in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 0.91 | Singlet | 9H | (CH ₃)₃C- |

| b | 1.83 | Nonet | 1H | -CH (CH₃)₂ |

| c | 0.95 | Doublet | 6H | -CH(CH ₃)₂ |

| d | 1.05 | Doublet | 2H | -CH ₂- |

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five unique carbon environments in the molecule.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 31.5 | (C H₃)₃C- |

| 2 | 31.9 | (C H₃)₃C - |

| 3 | 53.3 | -C H₂- |

| 4 | 24.7 | -C H(CH₃)₂ |

| 5 | 24.4 | -CH(C H₃)₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, a saturated alkane, is dominated by C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 2960-2850 | Strong | C-H Stretch | Aliphatic C-H |

| 1465 | Medium | C-H Bend | -CH₂- (Scissoring) |

| 1380 | Medium | C-H Bend | -CH₃ (Symmetric Bend) |

| 1365 | Medium | C-H Bend | -CH(CH₃)₂ (Gem-dimethyl) |

| 1250-1140 | Medium-Weak | C-C Stretch | Skeletal Vibrations |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile compounds like this compound, which typically results in significant fragmentation.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |

| 114 | ~1 | [C₈H₁₈]⁺˙ (Molecular Ion) |

| 99 | Low | [C₇H₁₅]⁺ |

| 57 | 100 (Base Peak) | [C₄H₉]⁺ (tert-Butyl cation) |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |

| 41 | High | [C₃H₅]⁺ |

| 29 | Medium | [C₂H₅]⁺ |

Experimental Protocols

The following protocols provide detailed methodologies for acquiring the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a 5 mm broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[1][2][3]

-

Shim the magnetic field to optimize its homogeneity.[1][2] This can be done manually or using an automated shimming routine like topshim on Bruker instruments.[1]

-

Set the acquisition parameters. For a standard ¹H spectrum, a 30° or 45° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typically used.

-

Acquire the free induction decay (FID) for a sufficient number of scans (typically 8 to 16 for a concentrated sample) to achieve a good signal-to-noise ratio.[1][4]

-

Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus.

-

Tune and match the probe for the ¹³C frequency.[4]

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]

-

Set the acquisition parameters. A spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common starting points.[2][5]

-

Acquire the FID for a larger number of scans (hundreds to thousands) compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2][4]

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of this compound directly onto the ATR crystal surface, ensuring complete coverage of the crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[6]

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue after the measurement.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Methodology:

-

If using GC-MS, inject a dilute solution of this compound in a volatile solvent (e.g., hexane) into the GC inlet. The GC will separate the this compound from the solvent and introduce it into the mass spectrometer.

-

For direct infusion, introduce a small amount of vaporous this compound into the ion source.

-

In the EI source, the this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][8]

-

The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data and protocols provided in this guide serve as a fundamental resource for the identification and characterization of this compound. The tabulated NMR, IR, and MS data offer a quick reference for researchers, while the detailed experimental methodologies ensure the reproducibility of these results. The presented workflow provides a logical framework for the comprehensive spectroscopic analysis of this compound and other similar chemical entities.

References

- 1. ursinus.edu [ursinus.edu]

- 2. benchchem.com [benchchem.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. books.rsc.org [books.rsc.org]

- 6. azom.com [azom.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

Thermodynamic Properties of Isooctane: A Technical Guide for Reaction Modeling

For Researchers, Scientists, and Drug Development Professionals